molecular formula C17H13BrN2O2 B4623413 N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4623413
M. Wt: 357.2 g/mol
InChI Key: JVPPYFVOPFRPNU-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C16H12BrN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 6-bromo-2-imino-2H-chromene-3-carboxylic acid with benzylamine in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of AKR1B10, an enzyme implicated in cancer progression. The inhibition of this enzyme leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-imino-2H-chromene-3-carboxamide: A closely related compound with similar biological activities.

    2-Imino-2H-chromene-3-carboxamide: Another related compound with potential cytotoxic properties.

    2-(Phenylimino)-2H-chromene-3-carboxamide: Known for its cytotoxic activity against cancer cell lines.

Uniqueness

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide stands out due to its unique benzyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural modification provides the compound with improved pharmacokinetic properties and increased potency compared to its analogs .

Properties

IUPAC Name

N-benzyl-6-bromo-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)22-15)17(21)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPYFVOPFRPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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